2-Acetoxymethyl-3-methylpyridine-N-oxide
CAS No.: 52814-41-2
Cat. No.: VC17323977
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52814-41-2 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | (3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3 |
| Standard InChI Key | LWFXKBAEJDBJBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C([N+](=CC=C1)[O-])COC(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Acetoxymethyl-3-methylpyridine-N-oxide, systematically named (3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate, belongs to the class of pyridine-N-oxides. Its molecular formula is , with a molecular weight of 181.189 g/mol . The structure comprises a pyridine ring oxidized at the nitrogen atom (N-oxide), with a methyl group at position 3 and an acetoxymethyl group (-OAcCH-) at position 2 (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Exact Mass | 181.074 g/mol |
| Topological Polar Surface Area (TPSA) | 51.76 Ų |
| LogP (Partition Coefficient) | 1.486 |
| HS Code | 2933399090 |
The N-oxide moiety enhances the compound’s polarity, influencing its solubility and reactivity .
Synthesis and Reaction Mechanisms
Boekelheide Rearrangement
A primary route to 2-acetoxymethyl-3-methylpyridine-N-oxide involves the Boekelheide rearrangement, a reaction where pyridine-N-oxides react with carboxylic acid anhydrides to form acyloxymethyl-substituted derivatives . For instance, treating 3-methylpyridine-N-oxide with acetic anhydride under controlled conditions yields the title compound via a proposed -sigmatropic shift (Scheme 1) .
Table 2: Reaction Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Starting Material | 3-Methylpyridine-N-oxide |
| Reagent | Acetic Anhydride |
| Temperature | 80–100°C |
| Yield | 60–70% |
Experimental and computational studies suggest competing pathways involving radical intermediates. For example, trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) confirmed the formation of a (pyrimidin-4-yl)methyl radical during analogous reactions . Density functional theory (DFT) calculations further supported the feasibility of both concerted and stepwise mechanisms .
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by the N-oxide group, which can participate in redox reactions under extreme conditions . Limited data on melting/boiling points and solubility suggest further experimental characterization is needed .
Table 3: Reported Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 181.189 g/mol |
| Density | Not Available |
| Flash Point | Not Available |
Spectroscopic Characterization
Although specific spectral data (e.g., NMR, IR) are absent from available sources, the molecular formula and exact mass provide a basis for hypothetical fragmentation patterns in mass spectrometry. The formula suggests prominent peaks at m/z 181 (molecular ion) and 139 (loss of acetyl group) .
Applications in Organic Synthesis
Intermediate in Rearrangement Reactions
The compound’s synthesis via the Boekelheide rearrangement underscores its utility as a building block for more complex heterocycles. By varying the anhydride (e.g., propionic, butyric), diverse acyloxymethyl derivatives can be accessed, enabling modular synthesis of pharmacophores .
| Parameter | Detail |
|---|---|
| Acute Toxicity (Oral) | Not Available |
| Skin Irritation | Not Available |
| Environmental Hazards | Not Classified |
Regulatory and Environmental Impact
Regulatory Status
The compound falls under HS Code 2933399090, categorizing it as a heterocyclic compound with nitrogen atoms . No stringent restrictions are reported, but compliance with general chemical safety protocols is essential .
Environmental Fate
Limited ecotoxicological data necessitate caution. Recommended disposal methods include incineration or chemical destruction plants to prevent environmental contamination .
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